2-tert-Butylpyridine
Overview
Description
Synthesis Analysis
The synthesis of substituted 2-aminopyridines, closely related to 2-tert-Butylpyridine, involves multicomponent reactions (MCRs), offering a viable and innovative strategy for the one-step synthesis of multifaceted heterocycles. These methods are recognized for their noteworthy physiological, biological, and pharmacological behavior, underscoring the exceptional status of 2-aminopyridines among heterocycles (Sharma & Sinha, 2023).
Molecular Structure Analysis
The molecular structure of 2-tert-Butylpyridine is significantly influenced by the presence of the tert-butyl group, which can affect the electronic distribution within the pyridine ring. Studies involving palladium complexes with substituted 2-arylpyridines and their derivatives provide insights into the bonding and structural variations that can occur in compounds closely related to 2-tert-Butylpyridine (Pazderski & Abramov, 2023).
Scientific Research Applications
1. Solar Cell Technology
2-tert-Butylpyridine and its derivatives, such as 4-tert-butylpyridine, play a crucial role in improving the performance of dye-sensitized solar cells. The addition of 4-tert-butylpyridine to redox electrolytes in these cells significantly enhances their efficiency. This improvement is attributed to a shift in the band edge of TiO2 toward negative potentials and an increase in the electron lifetime. These changes result in a higher open-circuit potential and more efficient energy conversion (Boschloo, Häggman, & Hagfeldt, 2006). Furthermore, the adsorption of 4-tert-butylpyridine on the TiO2 surface in solar cells has been extensively studied, providing insights into its mechanism of improving the fill factor and open-circuit voltage of the cells (Xiong et al., 2008).
2. Organic Synthesis and Catalysis
4-tert-Butylpyridine is a beneficial additive in the Ni(II)/Cr(II)-mediated coupling reaction in organic synthesis. Its addition leads to more homogeneous reactions, enhanced reproducibility, and the inhibition of homo-coupling, which is crucial for the development of complex organic molecules (Stamos et al., 1997). Additionally, 2,4,6-Tri-tert-butylpyridinium salts, which are sterically hindered, have been demonstrated as effective catalysts for highly stereoselective glycosylation reactions. This application leverages their unique ability to mediate protonation through a single hydrogen bond, rather than the typical Brønsted acid pathway (Ghosh, Mukherji, & Kancharla, 2019).
3. Zeolite Characterization
2,6-Di-tert-butylpyridine has been used as a probe molecule for investigating the external acidity in hierarchical zeolites. This approach is vital for understanding the surface properties and reactivity of zeolites in various chemical processes, including catalysis (Góra-Marek, Tarach, & Choi, 2014).
4. Investigation of Semiconductor Interfaces
In solid-state dye-sensitized solar cells, 4-tert-butylpyridine functions as an additive that increases the photovoltaic performance. Investigations have revealed that it aids in aligning energy levels and extending electron lifetimes, thereby enhancing the overall efficiency of the solar cells (Yang et al., 2018).
Safety And Hazards
2-tert-Butylpyridine may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
2,6-Di-tert-butylpyridine was used as a proton trapping agent to investigate the living polymerization of isobutylene . It was also used with cerric ammonium nitrate in the α-enolation of aldehydes leading to 1,4-dicarbonyl systems . These applications suggest potential future directions for the use of this compound.
properties
IUPAC Name |
2-tert-butylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIMDJFBHNDZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208160 | |
Record name | 2-(t-Butyl)-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butylpyridine | |
CAS RN |
5944-41-2 | |
Record name | 2-(t-Butyl)-pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005944412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(t-Butyl)-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-Butylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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